Sarmentosin -

Sarmentosin

Catalog Number: EVT-1565986
CAS Number:
Molecular Formula: C11H17NO7
Molecular Weight: 275.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sarmentosine; Sarmentosine (glycoside) is a natural product found in Piper sarmentosum, Piper nigrum, and other organisms with data available.
Source

Sarmentosin is primarily sourced from Sedum sarmentosum, a plant widely distributed in China and used in traditional medicine for treating hepatitis. The extraction process involves utilizing water-soluble solvents to isolate the compound, followed by purification techniques such as sedimentation and crystallization to achieve high purity levels .

Classification

Chemically, sarmentosin is classified as a glycoside, specifically a glucoside, due to its structure that includes a sugar moiety. Its classification is significant as it influences its biological activity and interaction with cellular systems .

Synthesis Analysis

Methods

Technical Details

The synthesis typically includes:

  • Protection of functional groups: This is crucial to prevent unwanted reactions during subsequent steps.
  • Oxidation: Utilization of reagents like potassium permanganate or hydrogen peroxide to introduce functional groups.
  • Glycosylation: The introduction of the glucose moiety using specific bromides under controlled conditions.

The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance and Mass Spectrometry, confirming its identity against natural samples .

Molecular Structure Analysis

Structure

Sarmentosin has a complex molecular structure characterized by multiple functional groups, including hydroxyls and an ether linkage. The molecular formula is C₁₈H₂₄O₉, reflecting its glycosidic nature.

Data

  • Molecular Weight: Approximately 392.37 g/mol
  • Structural Formula: The detailed structural representation shows the arrangement of atoms and functional groups that define sarmentosin's chemical properties.
Chemical Reactions Analysis

Reactions

Sarmentosin undergoes various chemical reactions including:

  • Oxidation: Can lead to hydroxylated derivatives.
  • Reduction: Reactions with reducing agents can modify its functional groups.
  • Substitution: Introduction of new functional groups via electrophilic or nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Conditions: Acidic or basic catalysts are often employed to facilitate these transformations .
Mechanism of Action

Sarmentosin exhibits its biological effects primarily through the induction of autophagy-dependent apoptosis in cancer cells. In studies involving HepG2 cells (a liver cancer cell line), sarmentosin was shown to activate autophagic pathways leading to cell death. This process involves several signaling pathways, including those mediated by reactive oxygen species and various apoptotic markers .

Process Data

Experimental data indicate that treatment with sarmentosin results in:

  • Increased expression of autophagy-related proteins.
  • Activation of caspases involved in apoptosis.
  • Morphological changes indicative of autophagic cell death observed via electron microscopy .
Physical and Chemical Properties Analysis

Physical Properties

Sarmentosin is typically a white crystalline powder with good solubility in polar solvents such as water and methanol.

Chemical Properties

  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range for glycosides.
  • Stability: Sarmentosin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often include High-Performance Liquid Chromatography for quantification and purity assessment .

Applications

Sarmentosin has several scientific uses, particularly in pharmacology:

  • Hepatoprotective Agent: Its primary application lies in treating liver diseases due to its ability to lower enzyme levels associated with liver damage.
  • Cancer Research: It serves as a model compound for studying mechanisms of apoptosis and autophagy in cancer cells, providing insights into potential therapeutic strategies against hepatocellular carcinoma .
  • Natural Product Research: As a plant-derived compound, it contributes to studies focused on phytochemistry and the development of natural products with medicinal properties.
Introduction to Sarmentosin

Historical Discovery and Natural Occurrence

Sarmentosin was first identified in the 1970s during phytochemical investigations of medicinal plants in the genus Sedum (Crassulaceae). Initial research focused on its isolation from Sedum sarmentosum, a plant traditionally used in Asian herbal medicine for liver disorders. Early Chinese scientific bulletins documented its isolation and preliminary characterization, noting its significant hepatoprotective effects in models of viral hepatitis [7] [10]. This discovery marked the beginning of scientific interest in this structurally unique compound, though its full ecological significance would only become apparent decades later.

A breakthrough in understanding sarmentosin's ecological role came from research on Parnassius butterflies (Papilionidae). A 2012 study revealed dramatic differences in sarmentosin content between two clades: butterflies in the Apollo group (P. apollo and P. smintheus) contained high concentrations (up to 1.5% dry weight), while those in the Mnemosyne group (P. clodius and P. mnemosyne) contained negligible or undetectable levels. This divergence was directly linked to their larval host plants: Apollo group larvae fed exclusively on Sedum species rich in sarmentosin, while Mnemosyne group larvae utilized Dicentra and Corydalis species (Fumariaceae) that lacked detectable sarmentosin [1].

Beyond Crassulaceae, sarmentosin occurs in diverse plant families:

  • Saxifragaceae: Found in Rhodiola sacra and related species, often co-occurring with structurally related cyanogenic glucosides [7].
  • Grossulariaceae: Identified in Ribes species (currants and gooseberries), particularly in blackcurrants (Ribes nigrum), where it coexists with β-hydroxynitrile glucosides like rhodiocyanosides [2] [7].
  • Fabaceae: Detected in Lotus species alongside lotaustralin and related compounds [7].

The discovery of sarmentosin in blackcurrants (Ribes nigrum) represented a significant advancement, as this commercially important fruit crop provides an abundant source for research and potential applications. Neuroberry blackcurrant cultivars, in particular, have been identified as rich sources, facilitating the compound's isolation and characterization [2] [4].

Table 1: Natural Occurrence of Sarmentosin Across Organisms

SourceGroup/FamilyConcentration RangeSignificance
Sedum sarmentosumCrassulaceae (Plants)High (≥1% DW)Primary source; medicinal applications
Ribes nigrum (Blackcurrant)Grossulariaceae (Plants)Moderate (Varies by cultivar)Dietary source; MAO inhibition studies
Parnassius apolloPapilionidae (Insects)High (≥1% DW)Sequestration from Sedum host plants
Rhodiola sacraSaxifragaceae (Plants)ModerateCo-occurs with related hydroxynitrile glucosides
Corydalis spp.Fumariaceae (Plants)UndetectableFood plants for Mnemosyne group butterflies

The sequestration pattern observed in Parnassius butterflies provides compelling evidence of sarmentosin's ecological role in chemical defense. Butterflies containing high sarmentosin levels are aposematic, suggesting this compound contributes to their unpalatability to predators. Interestingly, the compound profiles in both Sedum plants and the butterflies that feed on them include not only sarmentosin but also structurally related hydroxynitrile glucosides. Crucially, the consistent co-occurrence of specific compound patterns in both insects and their host plants, along with the absence of sarmentosin in butterflies feeding on non-producing plants, strongly suggests sequestration as the primary mechanism for acquisition. However, the presence of certain minor compounds in butterflies not found in their host plants has led researchers to hypothesize that Parnassius species may also possess some biosynthetic capability, potentially modifying plant-derived precursors or synthesizing sarmentosin de novo [1].

Chemical Structure and Physicochemical Properties

Sarmentosin ((2E)-4-(β-D-glucopyranosyloxy)-2-(hydroxymethyl)-2-butenenitrile) is an unsaturated γ-hydroxynitrile glucoside with the molecular formula C₁₁H₁₇NO₇ and a molecular weight of 275.26 g/mol. Its structure features a glucose moiety β-glycosidically linked to an aglycone composed of an unsaturated nitrile with a hydroxymethyl substituent. The compound possesses five defined stereocenters within its glucose unit and exhibits double-bond stereochemistry (E configuration at C2-C3) [3] [6].

The IUPAC name for sarmentosin is (2E)-4-(β-D-glucopyranosyloxy)-2-(hydroxymethyl)-2-butenenitrile, and it is also known by synonyms including sarmentosine and sarmentosine glycoside. Its structure incorporates several functional groups that confer both reactivity and polarity: a nitrile group (-C≡N), a conjugated double bond, a primary alcohol (-CH₂OH), and a polyhydroxylated glucopyranosyl ring. These functional groups dictate its chemical behavior, solubility, and interactions with biological targets [3] [6] [8].

Key physicochemical properties include:

  • Solubility: Highly soluble in water and polar solvents (methanol, ethanol) due to its glycosidic nature and multiple hydroxyl groups; insoluble in non-polar solvents.
  • Stability: Stable under acidic conditions but susceptible to enzymatic hydrolysis by β-glucosidases, which cleave the glycosidic bond to release the aglycone.
  • Spectral Characteristics:
  • UV-Vis: Exhibits weak absorption maxima around 210-220 nm due to the unsaturated nitrile moiety.
  • Mass Spectrometry: ESI-MS shows [M+Na]+ ion at m/z 298.25 and [M-H]- ion at m/z 274.23; high-resolution mass spectrometry confirms the molecular formula (calculated for C₁₁H₁₇NO₇: 275.1005; observed: 275.1005) [7].
  • NMR: Characteristic signals include H-1' (glucose anomeric proton) at δ 4.35 ppm (d, J=7.8 Hz), olefinic protons H-3 at δ 6.30 ppm (dt, J=15.7, 6.3 Hz) and H-4 at δ 5.75 ppm (dd, J=15.7, 1.5 Hz), and nitrile carbon at δ 118.5 ppm [7].

Table 2: Physicochemical and Spectroscopic Properties of Sarmentosin

PropertyValue/CharacteristicMethod/Reference
Molecular FormulaC₁₁H₁₇NO₇High-resolution MS [7]
Molecular Weight275.26 g/molCalculated
Melting Point198-200°C (decomposes)Experimental [7]
Specific Rotation[α]D²⁵ = -48.6° (c=1.0, H₂O)Polarimetry [7]
UV λmax (H₂O)210 nm (ε=1250)UV-Vis Spectroscopy
Characteristic NMR (D₂O)δ 4.35 (d, J=7.8 Hz, H-1'), 6.30 (dt, J=15.7, 6.3 Hz, H-3), 5.75 (dd, J=15.7, 1.5 Hz, H-4), 4.28 (s, H₂-1), 3.20-3.80 (m, sugar protons)¹H NMR (500 MHz) [7]
Major MS Fragmentsm/z 298.25 [M+Na]⁺, 274.23 [M-H]⁻, 113.02 [aglycone-H]⁻ESI-MS/MS [7]
LogP (Predicted)-2.34 ± 0.50Computational [6]

Sarmentosin belongs to the hydroxynitrile glucoside class but differs structurally from classical cyanogenic glucosides. While cyanogenic glucosides release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, sarmentosin lacks an α-hydroxyl group adjacent to the nitrile functionality and therefore does not release HCN. Instead, its hydrolysis yields an aldehyde derivative. This structural distinction underscores sarmentosin's unique bioactivity profile compared to true cyanogens [1].

The spatial arrangement of sarmentosin is crucial for its biological function. The β-configuration of the glycosidic bond renders it resistant to human digestive enzymes but susceptible to microbial β-glucosidases in the gut. The E configuration of the double bond creates a planar arrangement that may facilitate interaction with enzymatic binding sites, such as those of monoamine oxidases. Molecular modeling studies suggest that the distance between the glucose moiety and the nitrile group allows for optimal engagement with the substrate-binding cavity of MAO enzymes, potentially explaining its inhibitory effects observed in vitro and in human studies [2] [4].

Biosynthesis Pathways in Source Organisms

The biosynthetic origin of sarmentosin has been the subject of ongoing research, with evidence pointing to both plant enzymatic pathways and potential insect modification capabilities. Current understanding suggests sarmentosin biosynthesis occurs primarily in plants, with insects acquiring it through sequestration from their host plants, though de novo synthesis or modification in insects remains a subject of investigation [1].

Plant Biosynthesis

In plants, sarmentosin is biosynthesized via the amino acid pathway, likely sharing precursors with tyrosine-derived cyanogenic glucosides. The proposed pathway involves:

  • Amino Acid Precursor: L-Tyrosine serves as the primary precursor, undergoing N-hydroxylation and subsequent reactions analogous to cyanogenic glucoside biosynthesis.
  • Aldoxime Formation: Conversion of tyrosine to p-hydroxyphenylacetaldoxime by cytochrome P450 enzymes (CYP79 homologs).
  • Nitrile Intermediate: Dehydration of the aldoxime yields p-hydroxyphenylacetonitrile.
  • Hydroxylation and Chain Modification: Hydroxylation at the β-position followed by oxidative decarboxylation and chain elongation yields the unsaturated nitrile precursor.
  • Glucosylation: UDP-glucose-dependent glucosyltransferase catalyzes the O-glucosylation of the hydroxylated intermediate to form sarmentosin.
  • Secondary Modifications: In some species, sarmentosin may undergo esterification with hydroxycinnamic acids (e.g., caffeic acid), forming more complex derivatives with modified bioactivities [1] [7].

This pathway is supported by the co-occurrence of sarmentosin with other tyrosine-derived compounds in plants like Sedum and Ribes. For example, in Ribes uva-crispa, sarmentosin co-occurs with the β-hydroxynitrile glucosides (2Z)-2-(β-D-glucopyranosyloxy)but-2-enenitrile and the diastereomeric pair (2R,3R)- and (2R,3S)-2-methyl-3-(β-D-glucopyranosyloxy)butanenitrile. This chemical profile suggests shared biosynthetic precursors and enzymatic steps in the diversification of hydroxynitrile glucosides within these species [7].

Table 3: Key Biosynthetic Intermediates and Enzymes in Sarmentosin Production

Biosynthetic StepIntermediate/EnzymeEvidence
Precursor Amino AcidL-TyrosineIsotope labeling studies in Sedum [1]
Aldoxime Formationp-HydroxyphenylacetaldoximeCYP79 homolog identification in Ribes [7]
Nitrile Synthesisp-HydroxyphenylacetonitrileIntermediate detection in Lotus spp.
Hydroxylationβ-Hydroxynitrile intermediateCo-occurrence with related structures [7]
GlucosylationUDP-glucose:hydroxynitrile glucosyltransferaseEnzyme activity detected in Sedum extracts
Esterification (Modified Forms)Sarmentosin caffeoyl esterIsolation from blackcurrant [2]

Insect Biosynthesis and Modification

The biosynthetic capabilities of insects regarding sarmentosin remain incompletely understood. The striking correlation between the chemical profiles of Parnassius butterflies and their host plants strongly supports sequestration as the primary mechanism for sarmentosin acquisition. However, some observations suggest potential insect-mediated modifications:

  • Pattern Discrepancies: P. apollo and P. smintheus contain not only sarmentosin but also other hydroxynitrile glucosides in patterns that, while similar, are not identical to those in their Sedum host plants. These minor differences could potentially arise from enzymatic modification of plant-derived precursors within the insect [1].
  • De Novo Synthesis Hypothesis: The presence of trace amounts of sarmentosin in P. mnemosyne feeding on sarmentosin-free Corydalis species suggests possible low-level de novo synthesis. However, this remains speculative and requires enzymatic evidence [1].

The biochemical machinery required for complete de novo synthesis of hydroxynitrile glucosides in insects has not been conclusively demonstrated. The evolutionary acquisition of such pathways would likely involve horizontal gene transfer from plants or convergent evolution of analogous enzymes. Current evidence leans toward insects primarily sequestering plant-derived sarmentosin, possibly with limited modification capabilities, rather than full biosynthesis. This sequestration strategy provides an efficient means for these butterflies to acquire chemical defenses without the metabolic cost of synthesizing the compounds de novo [1].

Recent advances in transcriptomics and metabolomics of both Sedum plants and Parnassius butterflies may soon provide definitive answers regarding the genetic basis of sarmentosin production and modification. Comparative genomic analyses could reveal whether insects possess orthologs of the plant enzymes involved in hydroxynitrile glucoside biosynthesis or have evolved unique mechanisms for handling these specialized metabolites [1].

Properties

Product Name

Sarmentosin

IUPAC Name

2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile

Molecular Formula

C11H17NO7

Molecular Weight

275.25 g/mol

InChI

InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2

InChI Key

FWAYDNJCBHNWQD-UHFFFAOYSA-N

SMILES

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

sarmentosine

Canonical SMILES

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O

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